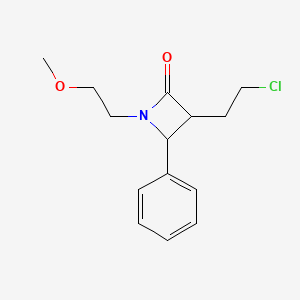
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one typically involves the reaction of 2-chloroethylamine with 2-methoxyethylamine in the presence of a suitable base to form the intermediate azetidine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloroethyl)-1-(2-hydroxyethyl)-4-phenylazetidin-2-one
- 3-(2-Bromoethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one
- 3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-methylazetidin-2-one
Uniqueness
3-(2-Chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one is unique due to the presence of both chloroethyl and methoxyethyl groups, which confer distinct chemical properties
Propiedades
Fórmula molecular |
C14H18ClNO2 |
|---|---|
Peso molecular |
267.75 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-(2-methoxyethyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H18ClNO2/c1-18-10-9-16-13(11-5-3-2-4-6-11)12(7-8-15)14(16)17/h2-6,12-13H,7-10H2,1H3 |
Clave InChI |
MSEQPWUENJUSFI-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(C(C1=O)CCCl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



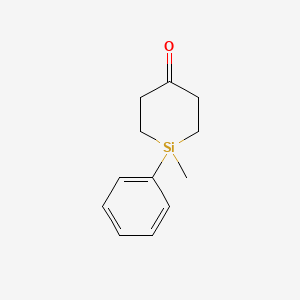


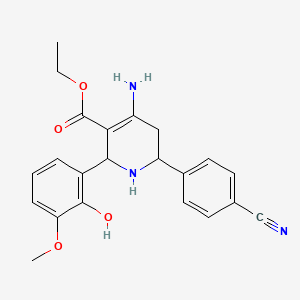
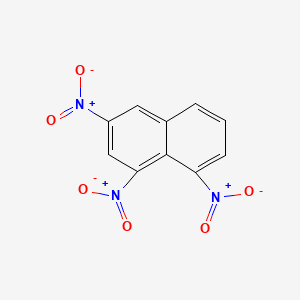
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
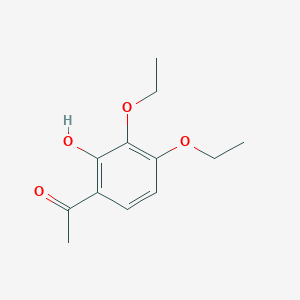

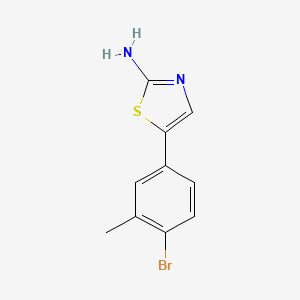
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)

![{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
![1-ethyl-1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14016222.png)
